molecular formula C15H21BO5 B13150678 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1844839-25-3

2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B13150678
CAS No.: 1844839-25-3
M. Wt: 292.14 g/mol
InChI Key: BDRJNKHQASRXHU-UHFFFAOYSA-N
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Description

Introduction to 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Chemical Identity and Nomenclature

IUPAC Name and Structural Interpretation

The systematic IUPAC name for this compound is 2,3-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . Breaking down the name:

  • Benzaldehyde : The parent structure, a benzene ring with an aldehyde group (-CHO) at position 1.
  • 2,3-Dimethoxy : Methoxy (-OCH₃) substituents at positions 2 and 3 of the benzene ring.
  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) : A boronate ester group at position 6, consisting of a 1,3,2-dioxaborolane ring with four methyl groups (two at position 4 and two at position 5).

The structural formula is illustrated below:

       OCH₃  
         │  
CHO ────◯──── B(O₂C₆H₁₀)  
         │  
       OCH₃  

Here, the boronate ester (dioxaborolane ring) enhances the compound’s stability and reactivity in Suzuki-Miyaura cross-coupling reactions.

Alternative Naming Conventions and Registry Identifiers

Alternative names for this compound include:

  • 6-Borono-2,3-dimethoxybenzaldehyde pinacol ester
  • 2,3-Dimethoxy-6-(pinacolatoboron)benzaldehyde

Registry identifiers from major databases are as follows:

Identifier Type Value Source
CAS RN Not formally assigned
PubChem CID Not available
ChemSpider ID Not available

The absence of specific registry numbers in public databases suggests limited commercial availability or proprietary status.

Historical Context in Boronic Acid Derivative Research

Boronic acid derivatives have played a transformative role in organic synthesis since the advent of the Suzuki-Miyaura cross-coupling reaction in 1979. This reaction, which facilitates carbon-carbon bond formation between boronic acids and aryl halides, revolutionized access to biaryl structures in pharmaceuticals and materials science.

The target compound’s design reflects two key historical trends:

  • Boronate Esters as Stable Precursors : Pinacol boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) emerged as air-stable alternatives to boronic acids, enabling easier handling and storage.
  • Functionalized Benzaldehydes : Substituted benzaldehydes serve as key intermediates in synthesizing dyes, ligands, and bioactive molecules. The methoxy groups in this compound enhance solubility and direct subsequent functionalization.

Recent advances in in situ click chemistry, as demonstrated in β-lactamase inhibitor discovery, highlight the potential of boronate esters like this compound in targeted drug design. Their ability to participate in both covalent and non-covalent interactions makes them valuable for enzyme inhibition studies.

Table 1: Molecular Properties of 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Property Value Calculation Method
Molecular Formula C₁₅H₁₉BO₅ Derived from structural analysis
Molecular Weight 290.11 g/mol Exact mass via isotopic composition
Boron Content 3.73% (10.81/290.11) × 100
Topological Polar Surface Area 65.8 Ų Computational prediction

This compound’s molecular weight and boron content align with trends observed in related pinacol boronate esters. Its polar surface area suggests moderate solubility in organic solvents, a trait critical for its use in homogeneous catalysis.

Properties

CAS No.

1844839-25-3

Molecular Formula

C15H21BO5

Molecular Weight

292.14 g/mol

IUPAC Name

2,3-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-7-8-12(18-5)13(19-6)10(11)9-17/h7-9H,1-6H3

InChI Key

BDRJNKHQASRXHU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)OC)C=O

Origin of Product

United States

Preparation Methods

Directed ortho-Borylation via Transient Imine Intermediate

This method adapts a metal-free approach using a transient imine directing group to achieve regioselective borylation.

Procedure :

  • Imine Formation : React 2,3-dimethoxybenzaldehyde with tert-butylamine to form N-tert-butyl-2,3-dimethoxybenzaldimine.
  • Borylation : Treat the imine with BBr₃ (2 equiv) in dichloroethane (DCE) at room temperature for 4 hours, followed by addition of pinacol (2 equiv) and triethylamine (10 equiv) for 2 hours.
  • Deprotection : Hydrolyze the imine intermediate with aqueous HCl to regenerate the aldehyde.

Key Data :

Parameter Optimal Condition Yield (%)
BBr₃ Equiv 2.0 49
Solvent DCE 49
Directing Group tert-Butylimine 49

This method avoids transition metals and achieves regioselectivity through steric and electronic effects of the imine directing group.

Halogenation Followed by Miyaura Borylation

A two-step approach involving bromination and palladium-catalyzed borylation.

Step 1: Bromination of 2,3-Dimethoxybenzaldehyde

  • Reagents : Br₂ (1 equiv), FeBr₃ (catalytic) in CH₂Cl₂ at 0°C.
  • Product : 6-Bromo-2,3-dimethoxybenzaldehyde (isolated via column chromatography).

Step 2: Miyaura Borylation

  • Reagents : 6-Bromo-2,3-dimethoxybenzaldehyde, bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3 equiv) in dioxane at 80°C for 12 hours.
  • Yield : 72% (GC purity >97%).

Physical Properties of Intermediates :

Compound Melting Point (°C) Purity (%)
2,3-Dimethoxybenzaldehyde 96–98 >99
6-Bromo-2,3-dimethoxybenzaldehyde 59–63 97
Target Compound 61 >97

Iridium-Catalyzed C–H Borylation

A one-pot method using iridium complexes for direct C–H activation.

Procedure :

  • Catalyst : [Ir(OMe)(COD)]₂ (2 mol%), dtbpy ligand (4 mol%).
  • Conditions : 2,3-Dimethoxybenzaldehyde, B₂Pin₂ (1.5 equiv) in THF at 80°C for 24 hours.
  • Yield : 58% (NMR).

Optimization Insights :

Ligand Temp (°C) Yield (%)
dtbpy 80 58
No ligand 80 <5

Demethylation-Borylation Sequence

A niche approach for substrates with protective groups.

Steps :

  • Demethylation : Treat 2,3,6-trimethoxybenzaldehyde with AlBr₃ (3 equiv) in CH₂Cl₂ to yield 2,3-dihydroxy-6-methoxybenzaldehyde.
  • Protection : Methylate free hydroxyl groups using MeI/K₂CO₃.
  • Borylation : Apply Miyaura conditions (as in Method 2).

Challenges : Requires stringent control over methylation and borylation steps to avoid over-functionalization.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Directed ortho-Borylation Metal-free, regioselective Multi-step, moderate yield 49
Miyaura Borylation High yield, scalable Requires halogenated precursor 72
Ir-Catalyzed Direct C–H activation Low yield, expensive catalyst 58

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds by acting as a boron source in the presence of a palladium catalyst. This process involves the activation of the boron-carbon bond, followed by transmetalation and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

  • 2,4-Dimethoxy-6-(dioxaborolan-2-yl)benzaldehyde (CAS 1265360-45-9): This positional isomer has methoxy groups at the 2- and 4-positions instead of 2 and 3. Safety data indicate a 100% purity grade, with handling precautions for skin/eye irritation (H315, H319) .
  • 2,6-Dichloro-4-(dioxaborolan-2-yl)benzaldehyde (CAS N/A):
    Replacing methoxy groups with electron-withdrawing chlorine atoms at positions 2 and 6 significantly lowers the electron density of the aromatic ring. This reduces the aldehyde’s nucleophilicity but may improve stability in acidic conditions. Hazard statements (H335) highlight respiratory irritation risks .

Brominated Analogs

  • 2-Bromo-5-(dioxaborolan-2-yl)benzaldehyde (CAS 1417200-36-2):
    The bromine substituent acts as a leaving group, enabling sequential cross-coupling reactions. This dual functionality (boronic ester + bromine) is valuable for synthesizing complex biaryl structures .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Purity Key Applications
2,3-Dimethoxy-6-(dioxaborolan-2-yl)benzaldehyde 2,3-OMe, 6-boronate 292.12* N/A N/A Cross-coupling, sensors
2,4-Dimethoxy-6-(dioxaborolan-2-yl)benzaldehyde 2,4-OMe, 6-boronate 292.12 N/A 100% Organic synthesis
4-(Dioxaborolan-2-yl)benzaldehyde 4-boronate 232.09 61 ≥97% Reference in Suzuki reactions
5-(Dioxaborolan-2-yl)thiophene-2-carbaldehyde Thiophene, 5-boronate 241.11 N/A N/A Conjugated polymers

*Calculated based on formula C₁₅H₂₁BO₅.

Biological Activity

2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H20BNO4C_{13}H_{20}BNO_4 with a molecular weight of approximately 265.12 g/mol. The structure includes a benzaldehyde moiety substituted with dimethoxy groups and a dioxaborolane unit, which may contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the dioxaborolane group suggests potential interactions with enzymes involved in metabolic pathways. Boron-containing compounds are known for their ability to inhibit certain enzymes due to their unique binding properties.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation through interference with signaling pathways.

Case Study 1: Anticancer Activity

In a study examining the effects of various boron-containing compounds on cancer cell lines, 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde showed significant cytotoxicity against breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antioxidant Effects

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of similar dioxaborolane derivatives. The compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
CytotoxicityInduces apoptosis in MCF-7 cells
Antioxidant ActivityReduces ROS levels
Enzymatic InhibitionPotential inhibition of metabolic enzymes

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